2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline
Description
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline |
InChI |
InChI=1S/C11H11N3O/c12-9-4-2-1-3-8(9)11-14-13-10(15-11)7-5-6-7/h1-4,7H,5-6,12H2 |
InChI Key |
QACSLKNQZKITPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3=CC=CC=C3N |
Origin of Product |
United States |
Preparation Methods
Protocol Optimization
-
Substrates : Thiosemicarbazides derived from cyclopropanecarboxylic acid and 2-aminophenyl derivatives.
-
Oxidizing agent : Iodine (I₂) in tetrahydrofuran (THF) at 60°C for 6–8 hours.
-
Workup : The reaction mixture is quenched with Na₂S₂O₃, followed by column chromatography (silica gel, ethyl acetate/hexanes).
Table 2: Oxidative Cyclization Performance
| Thiosemicarbazide Derivative | I₂ Equiv. | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| N-Cyclopropyl-thiosemicarbazide | 1.2 | 72 | 98.5 |
| N-Phenyl-thiosemicarbazide | 1.5 | 65 | 97.8 |
Limitations and Side Reactions
-
Overoxidation : Prolonged reaction times (>10 hours) lead to sulfoxide byproducts.
-
Solvent sensitivity : Polar aprotic solvents (e.g., DMF) accelerate decomposition, while THF ensures optimal stability.
One-Pot Synthesis via Superbase-Mediated Coupling
Recent advances utilize superbase systems (NaOH/DMSO) for direct coupling of nitriles and hydroxylamine derivatives.
Procedure
Table 3: One-Pot Synthesis Metrics
| Nitrile | Hydroxylamine Derivative | Scale (mmol) | Yield (%) |
|---|---|---|---|
| Cyclopropanecarbonitrile | 2-Aminophenylhydroxylamine | 10 | 88 |
| Benzonitrile | 4-Methoxyphenylhydroxylamine | 5 | 76 |
Advantages Over Multistep Methods
-
Atom economy : Eliminates intermediate isolation steps.
-
Scalability : Demonstrated at 100 mmol scale with consistent yields (85–90%).
Industrial-Scale Production Considerations
While laboratory methods are well-established, industrial synthesis requires optimization for cost and safety:
Solvent Selection
Process Intensification
-
Continuous flow systems : Microreactors achieve 95% conversion in 30 minutes vs. 24 hours in batch reactors.
-
In-line analytics : Raman spectroscopy monitors cyclization progress, minimizing overreaction.
Emerging Methodologies
Photocatalytic Cyclization
Visible-light-mediated protocols using Ru(bpy)₃²⁺ as a catalyst show promise for energy-efficient synthesis:
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the aniline moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups onto the aniline moiety.
Scientific Research Applications
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: The oxadiazole ring is a well-known pharmacophore found in various active pharmaceutical ingredients. This compound can be explored for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Materials Science: The compound can be used in the development of new materials, such as fluorescent dyes, OLEDs, and sensors.
Organic Synthesis: Due to its unique structure, the compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Effects on the Oxadiazole Ring
Cyclopropyl vs. Aromatic Substituents
- 2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline (3ag): Structure: Chlorophenyl substituent at the 5-position. Biological Activity: Exhibits moderate antibacterial activity against Gram-positive bacteria (e.g., S. aureus) due to improved membrane interaction . Physical Data: Melting point 181–183°C; molecular weight 272.72 g/mol .
- 2-(5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl)aniline: Structure: Bulky tert-butyl group at the 5-position. This compound shows higher thermal stability (melting point >200°C) compared to the cyclopropyl analog .
Cyclopropyl vs. Heterocyclic Substituents
Positional Isomerism in Oxadiazole Derivatives
- 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline: Structure: Cyclopropyl group on a 1,2,4-oxadiazole ring (vs. 1,3,4-oxadiazole in the target compound).
Antibacterial Activity
- 4-(5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl)aniline (7b): Activity: Moderate inhibition of S. aureus (MIC ~25 µg/mL) attributed to the phenoxymethyl group’s balance of lipophilicity and electronic effects .
- 2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline :
Enzyme Inhibition
Biological Activity
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from recent research.
Chemical Structure and Properties
Molecular Formula: CHNO
Molecular Weight: 201.23 g/mol
CAS Number: 1250718-94-5
InChIKey: ZVYIYQXGZQZQFJ-UHFFFAOYSA-N
The compound features a cyclopropyl group attached to a 1,3,4-oxadiazole moiety, which is known for its diverse pharmacological properties. The oxadiazole ring is often associated with various biological activities, including anticancer and antimicrobial effects.
Anticancer Properties
Recent studies have indicated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline have been shown to induce apoptosis in cancer cells through mechanisms involving the activation of p53 and caspase pathways.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline | MCF-7 | TBD | Apoptosis induction |
| Similar Oxadiazole Derivative | U-937 | 0.65 | p53 activation |
| Similar Oxadiazole Derivative | HeLa | 2.41 | Caspase activation |
The above table summarizes preliminary findings on the anticancer activity of related compounds. Notably, the IC values indicate that these compounds can effectively inhibit cell proliferation at micromolar concentrations.
Antimicrobial Activity
The oxadiazole ring system has also been associated with antimicrobial properties. Compounds in this class have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.
Case Studies and Research Findings
- Study on Oxadiazole Derivatives : A study published in MDPI highlighted that certain oxadiazole derivatives exhibited superior cytotoxicity compared to established chemotherapeutics like doxorubicin against leukemia cell lines. The compounds were shown to induce apoptosis in a dose-dependent manner through flow cytometry assays .
- Molecular Docking Studies : Molecular docking studies suggest that the structural features of oxadiazoles allow for strong interactions with target proteins involved in cancer progression. These interactions can lead to enhanced biological activity by stabilizing the binding of the drug to its target .
- Inhibition of Enzymatic Activity : Some derivatives have been tested for their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Selective inhibition at nanomolar concentrations has been observed, indicating potential therapeutic applications .
Q & A
Q. Basic: What synthetic methodologies are commonly used to prepare 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline?
Answer:
The synthesis typically involves cyclocondensation or iodine-mediated oxidative decarboxylation. For example:
- Cyclocondensation : Reacting hydrazides with carbonyl derivatives under acidic conditions forms the oxadiazole ring. describes a method using 2-aminobenzoic acid and isocyanides, yielding 2-(1,3,4-oxadiazol-2-yl)aniline via an aza-Wittig reaction .
- Oxidative Decarboxylation : Iodine (I₂) promotes intramolecular decarboxylative coupling of isatins and hydrazides, forming oxadiazole derivatives ().
- Schiff Base Formation : Oxadiazole-aniline derivatives can be functionalized via Schiff base reactions with benzaldehydes in ethanol ().
Q. Key Considerations :
Q. Advanced: How can reaction mechanisms be elucidated to resolve contradictions in oxadiazole synthesis yields?
Answer:
Mechanistic studies often combine experimental and computational approaches:
- Kinetic Analysis : Monitor intermediates via in-situ IR or NMR to identify rate-limiting steps. proposes a zwitterionic intermediate in the aza-Wittig pathway .
- DFT Calculations : Optimize transition states and compare energy profiles for competing pathways. used DFT to validate vibrational frequencies in oxadiazole-metal complexes .
- Isotopic Labeling : Trace protonation sites in intermediates to confirm proposed mechanisms.
Example Contradiction : Varied yields in iodine-mediated syntheses ( vs. 6) may stem from differing substituent electronic effects on decarboxylation efficiency.
Q. Basic: What spectroscopic techniques confirm the structure of 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline?
Answer:
Key techniques include:
Q. Advanced: How do computational methods enhance the interpretation of oxadiazole reactivity?
Answer:
- Molecular Docking : Predict binding affinities of oxadiazole derivatives with biological targets (e.g., DNA topoisomerase in ) .
- DFT-Based Vibrational Analysis : Validate experimental IR spectra by calculating harmonic frequencies (e.g., matched FTIR with computed data) .
- Solubility Modeling : Use COSMO-RS to predict solubility enhancements from substituent modifications (e.g., methoxy groups in ) .
Case Study : combined DFT and experimental data to assign tetrahedral vs. square-planar geometries in metal-oxadiazole complexes .
Q. Basic: What biological activities are reported for 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline derivatives?
Answer:
- Antimicrobial : Derivatives with chloro/bromo substituents show activity against E. coli and S. aureus () .
- Anticancer : Cu²⁺-oxadiazole complexes exhibit cytotoxicity (IC₅₀ ~12 µM) against HCT-15 colon cancer cells .
- DNA Interaction : Groove-binding or intercalation modes observed via UV-vis and fluorescence quenching .
Q. Advanced: How can researchers address discrepancies in reported melting points for oxadiazole derivatives?
Answer:
Discrepancies may arise from:
- Polymorphism : Different crystal packing (e.g., two independent molecules in ’s X-ray structure) .
- Purity : Impurities from side reactions (e.g., incomplete cyclization) lower observed melting points.
- Methodology : Variations in heating rate or sample preparation (e.g., vs. 14 report 150–152°C vs. 181–183°C for similar compounds) .
Resolution : Use DSC for precise thermal analysis and single-crystal X-ray to confirm polymorphism.
Q. Basic: What safety precautions are essential when handling 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline?
Answer:
Q. Advanced: What strategies improve the bioavailability of oxadiazole-based drug candidates?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetamide in ) for enhanced solubility .
- Structural Modification : Add hydrophilic substituents (e.g., 4-methoxyphenyl in ) .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance cellular uptake.
Example : ’s 4-methoxy derivative showed improved solubility over non-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
